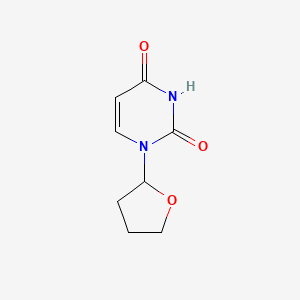

Tetrahydrofuryluracil

Description

Historical Perspectives in Chemical Biology Research

Chemical biology as a discipline applies chemical techniques and tools to analyze and manipulate biological systems. wikipedia.org Its historical roots can be traced back to landmark discoveries such as Friedrich Wöhler's synthesis of urea (B33335) in 1828, which demonstrated that organic compounds could be created from inorganic starting materials, challenging the concept of vitalism. wikipedia.org This event was pivotal, paving the way for the synthesis of complex biological molecules.

The late 19th century saw Friedrich Miescher's isolation of "nuclein" (later identified as DNA), which was characterized using chemical methods like elemental analysis. wikipedia.org The subsequent elucidation of the roles of nucleic acids in the 20th century spurred intense interest in their chemical components. The field of chemical biology grew by focusing on how synthetic molecules could be used to probe and modulate biological processes. frontiersin.orguu.nl The design and synthesis of analogues of natural nucleosides, such as those based on uracil (B121893), became a key strategy to develop therapeutic agents that could interfere with nucleic acid metabolism, a hallmark of rapidly proliferating cells or viral replication. frontiersin.orgnih.gov

Evolution of Research Trajectories on Uracil Analogues

The study of uracil analogues as therapeutic agents began in earnest with the synthesis of 5-fluorouracil (B62378) (5-FU) in the mid-20th century. researchtrends.netresearchgate.net 5-FU acts as an antimetabolite, inhibiting the enzyme thymidylate synthase, which is crucial for DNA synthesis. mdpi.com This established uracil as a "privileged scaffold" in medicinal chemistry, a core structure from which numerous derivatives could be developed. colab.wsresearchgate.net

Subsequent research focused on modifying the uracil ring at various positions—notably N1, N3, C5, and C6—to enhance therapeutic properties and overcome limitations such as toxicity and poor selectivity. colab.wsresearchgate.netmdpi.com This led to a wide array of uracil derivatives with diverse biological activities, including antiviral, anticancer, antimicrobial, and even herbicidal properties. colab.wsresearchtrends.netresearchgate.net The antiviral potential of many uracil analogues stems from their ability to inhibit key enzymes in viral replication pathways, showing activity against viruses like HIV, hepatitis, and herpes simplex virus. colab.wsresearchgate.netmdpi.com

A significant advancement in this trajectory was the development of prodrugs, which are inactive compounds converted into their active forms within the body. Tegafur (B1684496), chemically known as 1-(2-tetrahydrofuryl)-5-fluorouracil, is a prime example of this strategy. colab.wsnih.gov By attaching a tetrahydrofuryl group to the N1 position of 5-fluorouracil, researchers aimed to improve the drug's pharmacokinetic profile. This modification allows for a gradual release of the active 5-FU, demonstrating how targeted chemical alterations of the uracil scaffold continue to be a fruitful area of research. colab.wsnih.gov

Structural Elucidation in Academic Inquiry

Determining the precise three-dimensional structure of a molecule is a cornerstone of chemical research, essential for understanding its properties and biological activity. jeolusa.com The structural elucidation of novel compounds like tetrahydrofuryluracil derivatives relies on a combination of sophisticated analytical techniques. intertek.comd-nb.info These methods provide detailed information about molecular weight, elemental composition, and the connectivity of atoms within the molecule. intertek.comkarary.edu.sd

A multi-technique approach is often necessary to unambiguously confirm a chemical structure. intertek.com The primary methods employed in academic and industrial research for the structural characterization of organic molecules are summarized in the table below.

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of a molecule, revealing the connectivity and spatial relationships of atoms (e.g., 1H, 13C NMR). It is considered a definitive method for structural verification. jeolusa.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns (e.g., MS/MS). High-resolution MS yields a highly accurate molecular formula. intertek.com |

| Elemental Analysis | Measures the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound, which is used to determine its empirical formula. karary.edu.sd |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H) within a molecule based on their characteristic absorption of infrared radiation. intertek.com |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of stereochemistry and conformation. cdnsciencepub.com |

This table summarizes key analytical techniques used for the structural elucidation of chemical compounds.

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. libretexts.orglibretexts.org This concept is particularly critical for nucleoside analogues like this compound, as biological systems are often highly sensitive to stereochemistry. The tetrahydrofuryl moiety in this compound contains a chiral center at the C2' position, meaning it can exist as two non-superimposable mirror images known as enantiomers (R and S forms). nih.govyoutube.com

| Parameter | Description | Typical Conformations |

| Phase Angle of Pseudorotation (P) | A key parameter that describes the specific puckered conformation of the furanose ring. mdpi.com | N-type (C3'-endo): P ≈ 0° to 36° S-type (C2'-endo): P ≈ 144° to 180° |

| Puckering Amplitude (τm) | Describes the degree of deviation from a planar conformation. mdpi.com | Values vary depending on the specific nucleoside analogue. |

| Glycosidic Torsion Angle (χ) | Defines the orientation of the uracil base relative to the tetrahydrofuryl ring (anti or syn). mdpi.com | Anti conformation is generally preferred for pyrimidine (B1678525) nucleosides. |

This interactive table outlines the key conformational parameters used to describe the stereochemistry of the furanose ring in nucleoside analogues.

Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-2-yl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c11-6-3-4-10(8(12)9-6)7-2-1-5-13-7/h3-4,7H,1-2,5H2,(H,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWIKVUHBBTKHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C=CC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001223944 | |

| Record name | 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001223944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18002-26-1 | |

| Record name | 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18002-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofuryluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001223944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Synthesis Approaches

Optimization of Reaction Conditions for Compound Yields

Temperature and Pressure Influences on Product Formation

In the N-alkylation of uracil (B121893) and its derivatives, the reaction can proceed at two primary sites: the N1 and N3 positions of the pyrimidine (B1678525) ring. The distribution of the resulting N1- and N3-isomers is often dependent on the reaction temperature. Generally, lower temperatures favor the kinetically controlled product, which is the isomer that forms faster, while higher temperatures promote the formation of the more thermodynamically stable product.

For the synthesis of N-substituted purines, it has been observed that lower temperatures can favor the formation of the N7-isomer (kinetic product), while higher temperatures lead to the thermodynamically more stable N9-isomer. nih.gov A similar principle can be applied to the synthesis of tetrahydrofuryluracil. The reaction of a uracil precursor with a tetrahydrofuryl electrophile at lower temperatures would likely favor the kinetic product, whereas elevating the temperature could allow for an equilibrium to be established, favoring the formation of the most thermodynamically stable isomer. nih.gov If a reaction is under kinetic control at a certain temperature, it will remain so at any lower temperature for the same reaction time. Conversely, if a reaction is under thermodynamic control, it will also be so at a higher temperature. unimi.it

Pressure is another parameter that can influence reaction outcomes, particularly in hydrothermal synthesis or reactions involving gaseous reactants. While specific studies on the effect of pressure on this compound synthesis are not extensively documented, high-pressure conditions are known to affect degradation temperatures of starting materials and can promote certain reaction pathways, such as dehydration reactions. fiu.edu

Solvent System Selection and Reaction Efficiency

The choice of solvent is a critical factor that can dramatically affect the efficiency and selectivity of the synthesis of this compound and its analogues. The solvent can influence the solubility of reactants, the stability of intermediates, and the reaction mechanism itself. researchgate.net

In the alkylation of uracil derivatives, polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (ACN) are commonly employed. mdpi.comkthmcollege.ac.in For instance, in the synthesis of N-substituted 5-iodouracils, dimethyl sulfoxide (B87167) (DMSO) is used as the solvent in the presence of a base like K₂CO₃. mdpi.com The polarity of the solvent can impact the reaction rate, with more polar solvents sometimes accelerating the reaction. nih.gov For example, in certain tert-butylation reactions of purines, the equilibrium was established faster in acetonitrile than in dichloroethane (DCE). nih.gov

The selection of the solvent can also dictate the regioselectivity of the reaction. Nonpolar solvents may favor SN2 reaction mechanisms, while polar solvents can promote SN1 pathways. This is particularly relevant when using chiral starting materials, where the stereochemical outcome is of importance.

Derivatization Strategies and Analogue Synthesis

The modification of the this compound scaffold through derivatization is a key strategy to explore structure-activity relationships and develop new compounds with tailored properties.

Synthesis of Substituted this compound Analogues

A common method for the synthesis of substituted 1-(tetrahydrofuran-2-yl)uracil analogues involves the reaction of a silylated uracil derivative with a substituted 2-halotetrahydrofuran. beilstein-journals.org This approach leverages the increased nucleophilicity of the silylated uracil.

One specific example is the synthesis of 5-(1-acyloxyethyl)-1-(tetrahydrofuran-2-yl)uracils. The synthesis starts with 5-acetyluracil (B1215520), which is first silylated using hexamethyldisilazane (B44280) (HMDS) with a catalytic amount of trimethylsilyl (B98337) chloride. The resulting silylated 5-acetyluracil is then coupled with 2-chlorotetrahydrofuran (B82840) to yield 5-acetyl-1-(tetrahydrofuran-2-yl)uracil. Subsequent reduction of the keto group with sodium borohydride (B1222165) affords 5-(1-hydroxyethyl)-1-(tetrahydrofuran-2-yl)uracil. Finally, acylation of the hydroxyl group with an appropriate acylating agent, such as acetic anhydride (B1165640) or pivaloyl chloride, yields the desired 5-(1-acyloxyethyl)-1-(tetrahydrofuran-2-yl)uracil derivatives. beilstein-journals.org

| Starting Material | Reagents | Product | Reference |

| 5-Acetyluracil | 1. HMDS, TMSCl2. 2-Chlorotetrahydrofuran | 5-Acetyl-1-(tetrahydrofuran-2-yl)uracil | beilstein-journals.org |

| 5-Acetyl-1-(tetrahydrofuran-2-yl)uracil | Sodium borohydride | 5-(1-Hydroxyethyl)-1-(tetrahydrofuran-2-yl)uracil | beilstein-journals.org |

| 5-(1-Hydroxyethyl)-1-(tetrahydrofuran-2-yl)uracil | Acetic anhydride, pyridine (B92270) | 5-(1-Acetyloxyethyl)-1-(tetrahydrofuran-2-yl)uracil | beilstein-journals.org |

| 5-(1-Hydroxyethyl)-1-(tetrahydrofuran-2-yl)uracil | Pivaloyl chloride, Et₃N, DMAP | 5-(1-Pivaloyloxyethyl)-1-(tetrahydrofuran-2-yl)uracil | beilstein-journals.org |

Elementoorganic Derivatives Synthesis and Characterization

The introduction of organometallic moieties, such as silyl (B83357) and germyl (B1233479) groups, onto the this compound structure can significantly alter its chemical and physical properties.

The synthesis of germylated uracil derivatives often involves the reaction of a silylated uracil with a germylating agent. While a direct synthesis for a trimethylgermyl derivative of this compound is not explicitly detailed, analogous syntheses provide a clear pathway. For instance, the glycosylation of silylated 5-trimethylgermyluracil has been reported, indicating that 5-trimethylgermyluracil can be prepared and subsequently reacted with a suitable tetrahydrofuran (B95107) derivative. scispace.com

A general approach would involve the initial synthesis of 5-trimethylgermyluracil. This can then be silylated to increase its reactivity, followed by a condensation reaction with an activated tetrahydrofuran species, such as 2-acetoxytetrahydrofuran, in the presence of a Lewis acid catalyst. researchgate.net

The preparation of triethylgermyl and triethylsilicyl derivatives of this compound can be achieved through several synthetic routes, often involving the reaction of a silylated or stannylated uracil precursor with the corresponding triethylgermyl or triethylsilyl halide.

For related pyrimidine derivatives like barbital (B3395916) and methyluracil, 1,3-bis(trimethylsilyl) derivatives are synthesized by reacting the parent compound with hexamethyldisilazane. These silylated intermediates are then reacted with acyl halides, including 3-(triethylgermyl)propionyl halides, to yield the corresponding acylated pyrimidine derivatives. kthmcollege.ac.in A similar strategy could be employed for this compound.

Alternatively, direct silylation of uracil derivatives can be achieved. For example, silylated 6-iodouracil (B1202057) can be reacted with trimethylsilylacetylene (B32187) in the presence of a palladium/copper catalyst. researchgate.net This suggests that a triethylsilyl group could be introduced in a similar manner.

The general procedure for preparing such derivatives would likely involve the following steps:

Protection/Activation of Uracil: The this compound would first be activated, likely through silylation with an agent like hexamethyldisilazane (HMDS) to form a more reactive intermediate.

Reaction with Elementoorganic Halide: The activated this compound would then be reacted with triethylgermyl chloride or triethylsilyl chloride.

Purification: The final product would be purified using standard techniques such as column chromatography.

The following table summarizes a plausible synthetic approach based on analogous reactions:

| Target Derivative | Precursor | Reagents | Plausible Reaction Conditions |

| Triethylgermyl-Tetrahydrofuryluracil | This compound | 1. HMDS2. Triethylgermyl chloride | Reaction of the silylated intermediate with triethylgermyl chloride in an aprotic solvent. |

| Triethylsilyl-Tetrahydrofuryluracil | This compound | 1. HMDS2. Triethylsilyl chloride | Reaction of the silylated intermediate with triethylsilyl chloride in an aprotic solvent. |

Pyrimidine Nucleoside Modifications and Synthetic Routes

The modification of pyrimidine nucleosides is a cornerstone in the synthesis of this compound and its analogs. These modifications can enhance biostability, bioavailability, and alter the compound's behavior within a biological system. mostwiedzy.plresearchgate.net A variety of synthetic methods are employed to introduce different functional groups at various positions of the pyrimidine ring, leading to a diverse array of derivatives with potential therapeutic applications. mostwiedzy.plresearchgate.netasianpubs.org

One common approach involves the direct C-H bond activation of uracil bases. nih.gov For instance, the regioselective C-H arylation of 1,3-dimethyluracil (B184088) with aryl halides has been reported. nih.gov Additionally, modifications at the C-5 position of pyrimidine nucleosides are of particular interest, with methods like halogenation, nitration, amination, and the formation of C-C bonds being extensively studied. mostwiedzy.plresearchgate.net These modifications have led to the development of compounds with anticancer and antiviral properties. mostwiedzy.plresearchgate.net

A notable synthesis of tegafur (B1684496), a prodrug of 5-fluorouracil (B62378), involves the alkylation of 5-fluorouracil with 2-acetoxytetrahydrofuran. acs.orgacs.org This reaction can be mediated by 1,8-diazabicycloundec-7-ene (DBU) at elevated temperatures, followed by treatment with aqueous ethanol, resulting in a 72% yield. acs.orgacs.org Another method utilizes a microwave-assisted, one-step synthesis involving 2,3-dihydrofuran (B140613) and 5-fluorouracil in the presence of CuCl2, which avoids the use of toxic solvents and accelerates the reaction rate. google.com

The synthesis of novel tegafur derivatives has also been explored by reacting tegafur with chloroalkyl alcohols to form N-hydroxyalkyl tegafur intermediates. sioc-journal.cn These intermediates can then be reacted with p-toluenesulfonyl chloride to produce tegafluoroalkyl sulfonates. sioc-journal.cn

Table 1: Synthetic Routes for Pyrimidine Nucleoside Modifications

| Starting Material(s) | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Fluorouracil, 2-acetoxytetrahydrofuran | 1,8-diazabicycloundec-7-ene, 90°C; then aqueous ethanol, 70°C | Tegafur | 72% | acs.orgacs.org |

| 2,3-Dihydrofuran, 5-fluorouracil | CuCl2, Tetrahydrofuran, Ethanol, Microwave irradiation (200-600W), 60-130°C | Tegafur | Not specified | google.com |

| Tegafur, Chloroalkyl alcohols | - | N-hydroxyalkyl tegafur | Not specified | sioc-journal.cn |

| N-hydroxyalkyl tegafur, p-toluenesulfonyl chloride | - | Tegafur-N-alkyl sulfonate | Not specified | sioc-journal.cn |

| Tegafur, Methyl chloroacetate | Methanolic NaOH, 70°C; then NaOH solution and 10% HCl | Tegafur carboxylic acid | 81% | connectjournals.com |

Sulfonylated Uracil Derivatives Synthesis and Chemical Properties

The synthesis of sulfonylated uracil derivatives represents another important pathway in the chemical space of this compound. These derivatives often exhibit interesting biological activities.

One approach involves the regioselective sulfonylation of the amino group in 5-aminouracil (B160950) with various arylsulfonyl chlorides. researchgate.net This reaction is typically carried out in pyridine at room temperature, allowing for the simple isolation of the 5-aminosulfonyl uracil products by recrystallization. researchgate.net

Furthermore, research has shown that benzoyl and arenylsulfonyl-5-fluorouracil derivatives can be more active and less toxic than 1-(2-tetrahydrofuryl)uracil itself. researchgate.net The synthesis of novel organic sulfur and selenium tegafur derivatives has been achieved by reacting tegafluoroalkyl sulfonates with diaryl disulfides or diselenides under a binuclear titanium(IV) salophen perfluorobutanesulfonate/zinc catalytic system. sioc-journal.cn This method efficiently produces aryl (N3-tegafluoroalkyl) thio- and seleno-ether derivatives. sioc-journal.cn

The synthesis of thiourea (B124793) derivatives of uracil has also been accomplished through the reaction of 5-aminouracil with isothiocyanates. frontiersin.org These thiourea derivatives can be further condensed with diethyl or dimethyl acetylenedicarboxylates to form uracil-containing thiazoles. frontiersin.org

Table 2: Synthesis of Sulfonylated Uracil Derivatives

| Starting Material(s) | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 5-Aminouracil, Arylsulfonyl chlorides | Pyridine, Room temperature | 5-Aminosulfonyl uracil derivatives | researchgate.net |

| Tegafur-N-alkyl sulfonate, Diaryl disulfides or diselenides | Binuclear titanium(IV) salophen perfluorobutanesulfonate/zinc catalyst | Aryl (N3-tegafluoroalkyl) thio- and seleno-ether derivatives | sioc-journal.cn |

| 5-Aminouracil, Isothiocyanates | Boiling methanol | Thiourea derivatives of uracil | frontiersin.org |

| Thiourea derivatives of uracil, Diethyl/dimethyl acetylenedicarboxylate | - | Uracil-containing thiazoles | frontiersin.org |

Biochemical Transformations and Metabolic Pathways

In Vitro and Animal Model Metabolism Studies

The metabolic fate of tetrahydrofuryluracil has been extensively investigated using various in vitro systems, such as hepatic microsomal and cytosolic fractions, as well as in animal models. These studies have provided a foundational understanding of the enzymatic processes that govern its conversion.

The primary site of this compound metabolism is the liver, where enzymes within both the microsomal and cytosolic fractions play crucial roles. The bioactivation to 5-FU is largely mediated by the cytochrome P450 (CYP) enzyme system located in the hepatic microsomes nih.gov. Specifically, CYP2A6 has been identified as the principal enzyme responsible for this bioactivation process in human liver microsomes nih.gov.

The biotransformation of this compound results in the formation of two primary and significant metabolites: the active anticancer agent 5-fluorouracil (B62378) and γ-butyrolactone, derived from the tetrahydrofuran (B95107) ring.

The conversion of this compound to 5-FU is a critical activation step. This process is predominantly catalyzed by the cytochrome P450 system in hepatic microsomes nih.gov. Extensive research has pinpointed CYP2A6 as the main isoform responsible for the 5'-hydroxylation of this compound, which leads to the formation of 5-FU nih.gov. Inhibition studies utilizing specific inhibitors and antibodies for CYP2A6 have demonstrated a significant reduction in 5-FU formation, further solidifying the central role of this enzyme nih.gov. The kinetics of 5-FU formation in human liver microsomes have been shown to be biphasic, suggesting the involvement of multiple enzymes or catalytic sites with different affinities for the substrate nih.gov.

The tetrahydrofuran portion of the this compound molecule is metabolized into γ-butyrolactone (GBL) and its acidic form, γ-hydroxybutyrate (GHB) nih.gov. This metabolic pathway is not a direct conversion but proceeds through intermediate metabolites. The cleavage of the furan (B31954) ring of this compound, catalyzed by CYP2A6 and thymidine (B127349) phosphorylase, produces succinaldehyde (B1195056) (SA) and 4-hydroxybutanal (4-OH-BTL), respectively nih.gov. These intermediates are then further metabolized to GBL. The formation of GBL/GHB is significantly enhanced in the presence of both hepatic microsomes and cytosol, with 4-hydroxybutanal being converted to GBL/GHB in these fractions nih.gov. The inhibition of CYP2A6 leads to a marked decrease in the formation of both 5-FU and GBL/GHB, indicating that the CYP2A6-mediated formation of succinaldehyde is a primary route for GBL generation nih.gov.

| Metabolite | Precursor | Key Enzymes/Cellular Fractions | Metabolic Pathway |

|---|---|---|---|

| 5-Fluorouracil (5-FU) | This compound | Hepatic Microsomes (CYP2A6) | 5'-hydroxylation of the tetrahydrofuran ring. |

| γ-Butyrolactone (GBL) | This compound | Hepatic Microsomes (CYP2A6) and Cytosol | Cleavage of the furan ring to form succinaldehyde and 4-hydroxybutanal, which are subsequently converted to GBL. |

This compound is a chiral compound administered as a racemic mixture of its R- and S-stereoisomers. Research has revealed that its metabolism is enantioselective, with a clear preference for one isomer over the other.

Studies utilizing human liver microsomes have conclusively shown that the R-isomer of this compound is preferentially metabolized to 5-FU compared to the S-isomer. The rate of metabolism for the R-enantiomer is significantly faster than that of the S-enantiomer. This stereoselective metabolism is also observed in the S-9 fraction of the liver.

The kinetic profiles of the two isomers differ as well. The conversion of R-tetrahydrofuryluracil to 5-FU follows biphasic kinetics, indicating the involvement of multiple enzymes or catalytic sites. In contrast, the metabolism of the S-isomer exhibits monophasic kinetics. The enzyme primarily responsible for this enantioselectivity is CYP2A6, which demonstrates a much higher catalytic activity for the R-isomer. This pronounced difference in the metabolic rate between the R- and S-isomers by CYP2A6 is the main determinant of the observed enantioselectivity in the bioactivation of this compound.

| Stereoisomer | Kinetic Profile | Primary Metabolizing Enzyme | Metabolic Preference |

|---|---|---|---|

| R-Tetrahydrofuryluracil | Biphasic | CYP2A6 | Preferentially metabolized |

| S-Tetrahydrofuryluracil | Monophasic | CYP2A6 | Metabolized at a slower rate |

Enantioselective Metabolic Processes of this compound

Enzymatic Mechanisms in Metabolic Activation

The bioactivation of this compound, which is administered as the prodrug Tegafur (B1684496), is a multi-step process involving several enzymatic systems. This activation is essential for the conversion of the relatively inactive prodrug into the potent antimetabolite, 5-fluorouracil (5-FU).

Cytochrome P450 Enzyme System Involvement

The initial and a critical step in the metabolic activation of this compound occurs in the liver and is mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov This enzymatic system is responsible for the oxidative metabolism of a wide range of xenobiotics, including many pharmaceutical agents.

Research has identified CYP2A6 as the principal enzyme responsible for the bioactivation of Tegafur. nih.gov This isoform of cytochrome P450 catalyzes the hydroxylation of the tetrahydrofuryl moiety of the molecule. The formation of 5-FU from Tegafur in human liver microsomes shows a significant correlation with coumarin (B35378) 7-hydroxylation, a known marker for CYP2A6 activity. nih.gov Furthermore, studies using cDNA-expressed CYP isoforms have demonstrated that CYP2A6 exhibits the highest activity for the formation of 5-FU from Tegafur. nih.gov The enzymatic kinetics of this bioactivation process in human liver microsomes have been characterized, revealing a high-affinity component for the reaction. nih.gov

The primary oxidative pathway in the microsomal fraction is the hydroxylation at the C-5' position of the tetrahydrofuryl ring of Tegafur. nih.gov This reaction, mediated predominantly by CYP2A6, results in the formation of an unstable intermediate, 5'-hydroxytegafur. This intermediate then undergoes spontaneous, non-enzymatic degradation to yield the active compound, 5-fluorouracil, and γ-butyrolactone. The efficiency of this C-5' oxidation is a key determinant of the rate of 5-FU formation from the prodrug. While CYP2A6 is the main contributor, other isoforms such as CYP1A2 and CYP2C8 have also been shown to play a role in the hepatic microsomal formation of 5-FU from Tegafur, indicating that the involvement of specific P450 forms can differ among individuals.

Cytosolic Enzymatic Attack Mechanisms (e.g., C-2' or C-5' Attack)

In addition to the microsomal cytochrome P450 system, this compound can also be activated in the cytosolic fraction of cells. This pathway involves a different enzymatic mechanism compared to the oxidative reactions in the microsomes. The key enzyme implicated in the cytosolic conversion of Tegafur to 5-FU is thymidine phosphorylase. aacrjournals.org This enzyme is found in various tissues, and its levels can be higher in some tumor tissues compared to normal tissues. aacrjournals.org Thymidine phosphorylase catalyzes the phosphorolytic cleavage of the N-glycosidic bond linking the 5-fluorouracil base to the tetrahydrofuryl ring. This reaction yields 5-fluorouracil and deoxyribose-1-phosphate. The mechanism does not involve oxidation of the tetrahydrofuryl ring but rather a direct cleavage of the bond to the uracil (B121893) ring.

Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Inhibition Mechanisms

The active metabolite of this compound, 5-fluorouracil, is subject to rapid catabolism, which can limit its therapeutic efficacy. The initial and rate-limiting enzyme in the breakdown of 5-FU is dihydropyrimidine dehydrogenase (DPD). nih.gov To enhance the bioavailability and sustain the levels of 5-FU, this compound is often co-administered with inhibitors of DPD.

One such inhibitor is uracil, which is a natural substrate for DPD. When present in excess, uracil competitively inhibits the binding of 5-FU to the active site of DPD, thereby slowing down the degradation of 5-FU. cancernetwork.com Another DPD inhibitor used in combination with Tegafur is gimeracil (B1684388) (5-chloro-2,4-dihydroxypyridine). Gimeracil is a more potent, reversible inhibitor of DPD. By blocking the rapid breakdown of 5-FU, these inhibitors lead to higher and more sustained plasma concentrations of the active drug, which can enhance its therapeutic effect.

Thymidylate Synthase (TS) Inhibition Pathways

The primary mechanism of action of 5-fluorouracil, the active metabolite of this compound, is the inhibition of thymidylate synthase (TS). drugbank.com TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.

Following its formation from this compound, 5-FU is anabolized within the cell to several active metabolites, including 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). FdUMP is structurally similar to the natural substrate of TS, deoxyuridine monophosphate (dUMP). FdUMP binds to the nucleotide-binding site of TS and, in the presence of the cofactor 5,10-methylenetetrahydrofolate, forms a stable ternary covalent complex with the enzyme. drugbank.com This complex is unable to proceed with the normal catalytic reaction, leading to the inhibition of TS. The depletion of dTMP results in an imbalance of deoxynucleotides, which disrupts DNA synthesis and repair, ultimately leading to cell death in rapidly dividing cells. Studies in sigmoid colon cancer patients have demonstrated that the administration of Tegafur leads to a measurable inhibition of TS in tumor tissues. nih.gov The rate of this inhibition has been observed to be dependent on the time elapsed since the last administration of the drug. nih.gov

Data Tables

| Enzyme | Parameter | Value | Reference |

|---|---|---|---|

| CYP2A6 (High-Affinity Component) | Km | 0.43 ± 0.05 mM | nih.gov |

| CYP2A6 (High-Affinity Component) | Vmax | 4.02 ± 1.70 nmol/mg/min | nih.gov |

| Time After Last Administration (hours) | TS Inhibition Rate (%) | Reference |

|---|---|---|

| Short Interval | Higher Inhibition | nih.gov |

| Longer Interval | Decreased Inhibition | nih.gov |

Molecular Interactions and Cellular Mechanisms

Nucleic Acid Interaction Studies

Tetrahydrofuryluracil, as a modified nucleobase, has been the subject of studies to determine its affinity and mode of interaction with nucleic acids. These investigations are fundamental to understanding its potential as a modulator of genetic processes.

The interaction of this compound with DNA is a key area of research. Its structural similarity to natural pyrimidines suggests a potential for direct binding to the DNA double helix. Various biophysical techniques have been employed to characterize this interaction.

UV-Visible spectrophotometry is a primary tool for observing the binding of small molecules to DNA. When a compound interacts with DNA, changes in the absorbance spectrum, such as hypochromism (a decrease in absorbance intensity) and bathochromism (a red shift in the wavelength of maximum absorbance), are often observed. These spectral changes are indicative of the close proximity of the molecule's chromophore to the DNA bases, suggesting intercalation or groove binding. For uracil (B121893) derivatives, these effects typically signify the molecule's insertion into the DNA structure, leading to a stabilization of the duplex.

Interactive Data Table: Spectrophotometric Analysis of a Uracil Derivative's Interaction with DNA

| Parameter | Value | Interpretation |

|---|---|---|

| Initial λmax (Compound) | 265 nm | Wavelength of maximum absorbance of the free compound. |

| Final λmax (Compound-DNA) | 270 nm | A 5 nm red shift (bathochromic effect) upon binding to DNA. |

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups involved in the binding of a ligand to DNA. By analyzing the vibrational frequencies of the DNA molecule before and after the addition of a compound, specific sites of interaction can be inferred. For uracil analogs, changes in the vibrational modes of the DNA bases (C=O, C=N stretching) and the phosphate (B84403) backbone (P=O stretching) can confirm the binding event and provide clues about the binding mode. For instance, perturbations in the regions associated with the major and minor grooves can help distinguish between different binding geometries. nih.gov

Interactive Data Table: Key FT-IR Spectral Shifts Upon Binding of a Uracil Derivative to DNA

| Functional Group | Initial Wavenumber (cm⁻¹) | Final Wavenumber (cm⁻¹) | Interpretation |

|---|---|---|---|

| Guanine (C=O) | 1710 | 1705 | Shift indicates interaction within the DNA grooves. |

| Thymine (C=O) | 1660 | 1655 | Perturbation of base carbonyl groups suggests groove binding. |

Computational docking is a powerful in silico method used to predict the preferred binding orientation and affinity of a small molecule to a macromolecular target. For uracil derivatives, molecular docking studies have frequently suggested a preference for binding within the minor groove of the DNA double helix. actascientific.com The tetrahydrofuran (B95107) moiety, with its potential for hydrogen bonding and favorable van der Waals contacts, can contribute to the stable positioning of the molecule within the groove. These computational models provide a structural basis for the experimentally observed binding and can guide the design of new derivatives with enhanced DNA affinity and specificity. nih.gov

While DNA is a primary target, the interaction of small molecules with Ribonucleic Acid (RNA) is of growing interest due to the diverse regulatory roles of RNA in the cell. Some uracil and furan-containing compounds have been shown to interact with RNA. The mechanism of interaction can vary, with intercalation between base pairs being a possibility, particularly in double-stranded RNA regions. This mode of binding can alter the structure and function of the RNA molecule, potentially affecting processes such as translation and RNA processing.

Direct Binding with Deoxyribonucleic Acid (DNA)

Enzyme-Substrate Binding Dynamics

The structural similarity of this compound to endogenous nucleosides makes it a potential substrate or inhibitor for various enzymes involved in nucleic acid metabolism. A key enzyme in this context is Uracil-DNA Glycosylase (UNG), which is responsible for the excision of uracil from DNA, a critical step in base excision repair. nih.gov

Studies on uracil analogs have shown that they can bind to the active site of UNG. nih.govescholarship.org The binding dynamics are governed by a combination of hydrogen bonding, hydrophobic interactions, and shape complementarity within the enzyme's active site. The tetrahydrofuran ring may influence the binding affinity and specificity compared to the natural deoxyribose sugar. Understanding these enzyme-substrate interactions is crucial for evaluating the potential of this compound to modulate DNA repair pathways. The binding of uracil analogs to enzymes like UNG can be either productive, leading to their excision, or inhibitory, blocking the enzyme's normal function. escholarship.org

Intracellular Pharmacodynamics of Active Species

The journey of this compound from an inactive prodrug to a potent inhibitor of DNA synthesis involves a series of metabolic activation steps and results in significant disruption of intracellular nucleotide pools.

This compound is first metabolized to 5-fluorouracil (B62378) (5-FU). This conversion is primarily catalyzed by the cytochrome P450 enzyme, CYP2A6, in the liver. drugbank.comnih.gov 5-FU then enters the target cells and is further converted into its active metabolites, including FdUMP. This intracellular activation can occur through several enzymatic pathways. clinpgx.orgresearchgate.net

Once formed, FdUMP exerts its primary effect by inhibiting thymidylate synthase. plos.orgdrugbank.com This inhibition leads to a cascade of downstream effects on the intracellular nucleotide pools:

Depletion of dTMP and dTTP: The direct consequence of TS inhibition is the cessation of de novo dTMP synthesis. This leads to a rapid decrease in the intracellular pool of deoxythymidine triphosphate (dTTP), a critical building block for DNA synthesis. researchgate.netnih.gov

Imbalance of Deoxynucleotide Triphosphates (dNTPs): The depletion of dTTP creates an imbalance in the relative concentrations of the four dNTPs (dATP, dGTP, dCTP, and dTTP) required for proper DNA replication. researchgate.net Studies have shown that while dTTP levels decrease, intracellular dATP pools may be elevated. nih.gov

Accumulation of dUMP: With its conversion to dTMP blocked, dUMP levels within the cell can increase. plos.org

This profound perturbation of the dNTP pools is a central feature of the cytotoxic mechanism of this compound.

Implications for Cellular Homeostasis

The disruption of nucleotide metabolism by the active metabolites of this compound has severe consequences for cellular homeostasis, ultimately leading to cell death. The primary mechanisms through which this disruption impacts the cell include:

Inhibition of DNA Synthesis and Repair: The depletion of the dTTP pool directly starves the DNA replication machinery of an essential precursor. plos.org This leads to a halt in DNA synthesis and can induce what is known as "thymineless death." nih.gov Furthermore, the lack of sufficient dTTP impairs the cell's ability to carry out DNA repair processes, leading to the accumulation of DNA damage. nih.gov

Induction of DNA Damage: The imbalance in dNTP pools can lead to the misincorporation of uracil into DNA in place of thymine. While cells have mechanisms to remove uracil from DNA, the sheer scale of misincorporation due to dTTP depletion can overwhelm these repair systems, leading to DNA strand breaks and fragmentation. researchgate.netnih.gov

Cell Cycle Arrest: In response to DNA damage and the inhibition of DNA synthesis, cellular checkpoint mechanisms are activated, leading to cell cycle arrest. taylorandfrancis.commdpi.com This is a protective response to prevent the replication of damaged DNA. Treatment with 5-FU, the active metabolite of this compound, has been shown to cause an accumulation of cells in the G1/S phase of the cell cycle. nih.gov

Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell will initiate programmed cell death, or apoptosis. nih.gov The cellular stress caused by the disruption of DNA synthesis and the accumulation of DNA damage are potent triggers for the apoptotic cascade.

The following table summarizes the key enzymes and metabolites involved in the mechanism of action of this compound:

| Compound/Enzyme | Role |

| This compound (Tegafur) | Prodrug |

| Cytochrome P450 2A6 (CYP2A6) | Enzyme that metabolizes Tegafur (B1684496) to 5-FU drugbank.comnih.gov |

| 5-Fluorouracil (5-FU) | Intermediate metabolite drugbank.com |

| 5-Fluorodeoxyuridine monophosphate (FdUMP) | Active metabolite that inhibits thymidylate synthase rcsb.orgresearchgate.net |

| Thymidylate Synthase (TS) | Target enzyme for FdUMP nih.govplos.org |

| 5,10-Methylenetetrahydrofolate (CH2THF) | Cofactor involved in the formation of the inhibitory ternary complex rcsb.orgresearchgate.net |

| Deoxyuridine monophosphate (dUMP) | Natural substrate of thymidylate synthase researchgate.net |

| Deoxythymidine monophosphate (dTMP) | Product of the thymidylate synthase reaction; depleted by FdUMP nih.gov |

| Deoxythymidine triphosphate (dTTP) | Essential precursor for DNA synthesis; depleted as a consequence of TS inhibition researchgate.netnih.gov |

The following table outlines the effects of this compound's active metabolites on cellular processes:

| Cellular Process | Effect of this compound Metabolites |

| Enzyme Activity | Inhibition of thymidylate synthase by FdUMP plos.orgdrugbank.com |

| Nucleotide Pools | Depletion of dTMP and dTTP; imbalance of dNTPs researchgate.netnih.gov |

| DNA Synthesis | Inhibition due to lack of dTTP plos.org |

| DNA Repair | Impairment due to lack of dTTP and accumulation of damage nih.gov |

| Cell Cycle | Arrest, particularly at the G1/S checkpoint nih.gov |

| Cell Viability | Induction of apoptosis (programmed cell death) nih.gov |

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic methods are fundamental for separating Tetrahydrofuryluracil from its metabolites and endogenous components in complex biological samples like plasma and tissue.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound and its metabolites, which are often non-volatile, a derivatization step is typically required to convert them into volatile derivatives suitable for GC analysis. For instance, metabolites like 5-fluorouracil (B62378) (5-FU) and uracil (B121893) can be analyzed by GC after being converted to their trimethylsilylated derivatives nih.gov.

A GC-based method was developed for the detection of Ftorafur in plasma and urine with a sensitivity of 1 µg/ml nih.gov. This approach allows for the separation and quantification of the parent drug. However, for more specific determination of its key active metabolite, 5-FU, GC is often coupled with mass spectrometry (MS) nih.gov. This combination, known as GC-MS, provides high specificity and sensitivity, enabling the detection of metabolites at very low concentrations. For example, specific determination of 5-FU with a sensitivity of 1 ng/ml was achieved through GC-MS analysis of bis-silyl-FU in the selected ion mode (SIM) nih.gov.

The general workflow for GC analysis of this compound metabolites involves:

Sample Preparation: Extraction of the compounds from the biological matrix (e.g., plasma, urine).

Derivatization: Chemical modification to increase volatility (e.g., silylation).

GC Separation: Injection into the GC system where compounds are separated based on their boiling points and interaction with the stationary phase.

Detection: Detection of the eluted compounds, often by a mass spectrometer for definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its metabolites in biological fluids and tissues. nih.gov It is particularly well-suited for non-volatile and thermally labile compounds, eliminating the need for derivatization in many cases.

Several HPLC methods have been developed for the simultaneous determination of Tegafur (B1684496) and its primary active metabolite, 5-fluorouracil (5-FU). nih.gov One such assay allows for the quantification of both compounds in plasma and tissue from a single extraction and injection. nih.gov In this method, the retention times for 5-FU and Tegafur were approximately 5 and 16.5 minutes, respectively. nih.gov The method demonstrated good precision, with within-day and between-day relative standard deviations (RSD) consistently below 8%. nih.gov

The sensitivity of HPLC methods is a key advantage. The limit of quantification (LOQ) for 5-FU has been reported as 0.0125 µg/mL and for Tegafur as 0.05 µg/mL, making the technique suitable for pharmacokinetic studies. nih.gov An HPLC method for Ftorafur in plasma and visceral tissues reported a sensitivity of 0.025 µg/ml nih.gov.

Below is a table summarizing typical parameters for an HPLC method used in the analysis of Tegafur and its metabolite.

| Analyte | Retention Time (min) | Limit of Quantification (µg/mL) | Recovery in Plasma (%) | Recovery in Tissue (%) |

|---|---|---|---|---|

| 5-Fluorouracil (5-FU) | 5 | 0.0125 | 96.5 ± 9.45 | 97.5 ± 7.89 |

| Tegafur | 16.5 | 0.05 | 88.5 ± 12.17 | 104.9 ± 8.77 |

Data sourced from a study on the determination of 5-fluorouracil and tegafur in plasma and tissue. nih.gov

For a comprehensive characterization of this compound and its metabolic pathway, researchers often integrate chromatographic techniques with mass spectrometry (MS). The coupling of Liquid Chromatography (LC) or Gas Chromatography (GC) with MS provides a powerful analytical tool that combines the superior separation capabilities of chromatography with the high sensitivity and specificity of mass detection.

GC-MS: As mentioned, GC-MS is highly effective for the specific and simultaneous determination of metabolites like 5-fluorouracil and uracil after derivatization. nih.gov A combination of GLC-mass fragmentography and GLC-mass spectrometry with total-ion monitoring has been successfully used, with detection limits for 5-fluorouracil and uracil in plasma as low as 0.001 µg/ml nih.gov.

LC-MS/MS: The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a leading technique for bioanalytical studies. nih.gov It offers high sensitivity and selectivity, allowing for the simultaneous determination of the parent drug and multiple metabolites in a single run. For example, a sensitive MS/MS-liquid chromatography assay was developed for the concurrent measurement of tegafur, 5-fluorouracil, and 5-fluorodihydrouracil (B17779) in plasma. asiapharmaceutics.info Similarly, a combined LC-UV and LC-MS/MS method has been utilized for the simultaneous analysis of tegafur and 5-fluorouracil in human plasma to support clinical studies. asiapharmaceutics.info

The integration of these methods allows researchers to build a complete metabolic profile, identifying not just the primary active metabolite (5-FU), but also other related compounds and degradation products, which is essential for a full understanding of the drug's disposition in the body. capes.gov.br

Spectroscopic Approaches for Structural and Interaction Analysis

Spectroscopic techniques are invaluable for elucidating the molecular structure of this compound and studying its interactions with other molecules.

UV-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of ultraviolet or visible light by a substance. It can be employed to study reaction kinetics by monitoring the change in absorbance of a reactant or product over time. thermofisher.com When a molecule's structure changes, its ability to absorb light at a specific wavelength can also change. By tracking the absorption at a specific wavelength, the concentration of the compound can be determined using the Beer-Lambert law. thermofisher.com

In the context of this compound, UV-Vis spectroscopy is often used as a detection method in HPLC. asiapharmaceutics.info As the separated compounds elute from the HPLC column, they pass through a UV-Vis detector. The detector measures the absorbance at a specific wavelength, allowing for the quantification of the compound. While not a direct measure of binding kinetics in this setup, changes in the UV spectrum upon interaction with a biological target could, in principle, be used to study binding events. A shift in the peak absorption of a ligand when it complexes with a protein can be used to measure the concentrations of bound and free ligand simultaneously. nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This technique is highly effective for identifying functional groups in a molecule because each group has a characteristic vibrational frequency. mdpi.com

The FT-IR spectrum of a molecule provides a "fingerprint" that is unique to that compound. For a molecule like this compound, FT-IR analysis can confirm the presence of key functional groups, such as C=O (carbonyl), N-H (amine), and C-O-C (ether) bonds, by identifying their characteristic vibrational frequencies (stretching and bending). youtube.com

While specific FT-IR studies focused solely on this compound are not detailed in the provided context, the principles of the technique are widely applied to similar molecules. For instance, computational and experimental FT-IR studies on related uracil derivatives like 6-methyluracil (B20015) and 5-chlorouracil (B11105) have been used to perform detailed vibrational assignments. researchgate.netdntb.gov.ua Such analyses, often supported by density functional theory (DFT) calculations, allow for a precise correlation between the observed spectral bands and the specific molecular vibrations, providing deep insight into the molecular structure and bonding. physchemres.org

Mass Spectrometry for Metabolite Identification and Quantification

Mass spectrometry (MS) coupled with chromatography is a cornerstone for the definitive identification and quantification of drug metabolites. Its high sensitivity and specificity allow researchers to analyze complex biological matrices with a high degree of confidence.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound and its metabolites, derivatization is typically required to increase their volatility for GC analysis. Chemical Ionization (CI) is a soft ionization technique that generates less fragmentation than Electron Ionization (EI), often resulting in a more prominent molecular ion peak, which is crucial for metabolite identification.

In the analysis of this compound, GC-MS methods have been developed for the specific and simultaneous determination of its active metabolite, 5-fluorouracil (5-FU), in biological samples such as plasma and visceral tissues. nih.gov These methods often involve the trimethylsilylation of the analytes to make them suitable for gas chromatography. nih.gov Negative Ion Chemical Ionization (NICI) has been shown to be a particularly powerful tool for determining low-dosed and/or polar drugs, offering high sensitivity. nih.gov The use of stable isotope-labeled internal standards, such as bis-15N-FU, is a common practice to ensure accurate quantification by accounting for variations during sample preparation and analysis. nih.gov This approach, often referred to as GC-MS-Selected Ion Monitoring (SIM), provides excellent sensitivity for detecting metabolites at very low concentrations. nih.gov

Radiochemical Methods in Tracing Metabolic Fates

Radiochemical methods are unparalleled in their ability to trace the metabolic fate of a drug within a biological system. By introducing a radioactive isotope, such as Carbon-14 (¹⁴C) or Fluorine-18 (¹⁸F), into the drug molecule, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with exceptional sensitivity.

Studies involving ¹⁴C-labeled this compound have been instrumental in understanding its metabolic conversion and retention in the body. For instance, after oral administration of ¹⁴C-Tetrahydrofuryluracil to mice, the resulting 5-FU was retained in tissues for a prolonged period compared to the administration of ¹⁴C-5-FU itself, which was rapidly degraded. nih.gov Such studies allow for the identification of major intermediate metabolites by tracking the radiolabel. nih.gov

Similarly, intravenous injections of 2-¹⁴C-Tetrahydrofuryluracil in rats have been used to analyze the distribution of radioactivity in plasma and urine. nih.gov These experiments revealed that unchanged this compound accounted for the majority of the ¹⁴C activity in plasma, providing critical insights into the rate and extent of its conversion to the active metabolite, 5-FU. nih.gov The use of radiolabeled compounds is a definitive method for constructing a comprehensive picture of a drug's metabolic pathway. nih.govnih.gov

Method Validation and Performance Evaluation in Research Settings

The validation of bioanalytical methods is a critical process that ensures the reliability, quality, and consistency of the results obtained in a research setting. nih.gov This process involves a series of experiments to demonstrate that the analytical procedure is suitable for its intended purpose. fda.gov Key performance characteristics that are evaluated include accuracy, precision, detection and quantitation limits, specificity, and linearity. gavinpublishers.comajpsonline.com

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter or agreement between a series of measurements of the same sample. researchgate.netfda.gov In bioanalytical method validation, accuracy is often expressed as the percentage of recovery, and precision is typically reported as the relative standard deviation (RSD). nih.gov

For the analysis of this compound and its metabolites, validation studies demonstrate the method's performance. For example, an HPLC assay for this compound and 5-FU showed good recovery and precision. nih.gov The within-day and between-day RSD for both compounds at various concentrations were consistently below 8%. nih.gov Similarly, UPLC-MS/MS methods have shown precision and accuracy values within acceptable ranges for regulatory submission. impactfactor.org

| Analyte | Analytical Method | Matrix | Concentration Range | Accuracy (% Recovery) | Precision (% RSD) | Source |

|---|---|---|---|---|---|---|

| This compound | HPLC | Plasma | 0.5-150 µg/mL | 88.5% ± 12.17% | <8% | nih.gov |

| 5-Fluorouracil | HPLC | Plasma | 0.0125-5 µg/mL | 96.5% ± 9.45% | <8% | nih.gov |

| This compound | LC-MS/MS | Human Plasma | 12.0-3000 ng/mL | 93.1% to 110.7% | 2.4% to 14.6% | epa.gov |

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. nih.govchromatographyonline.com These parameters define the sensitivity of the method.

Various analytical methods have established different limits for this compound and 5-FU. A GLC-mass fragmentography method reported a detection limit for 5-fluorouracil as low as 0.001 µg/mL in plasma. nih.gov An HPLC method established the LOQ for this compound at 0.05 µg/mL. nih.gov These values are critical for pharmacokinetic studies where low concentrations of the drug and its metabolites are often encountered.

| Analyte | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |

|---|---|---|---|---|---|

| This compound | HPLC | Plasma/Tissues | - | 0.025 µg/mL | nih.gov |

| 5-Fluorouracil | GLC-Mass Fragmentography | Plasma | 0.001 µg/mL | - | nih.gov |

| This compound | HPLC | Plasma | - | 0.05 µg/mL | nih.gov |

| 5-Fluorouracil | HPLC | Plasma | - | 0.0125 µg/mL | nih.gov |

| This compound | LC-MS | - | 0.6 µg/mL | 2.0 µg/mL | areeo.ac.ir |

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix components. nalam.ca Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. nih.gov

Specificity is verified by analyzing blank matrix samples to check for interferences at the retention time of the analyte and internal standard. impactfactor.org In forced degradation studies, samples are exposed to stress conditions (e.g., acid, base, oxidation) to ensure that the method can separate the analyte from its degradation products, thus proving it is "stability-indicating". fda.gov

Linearity is typically evaluated by analyzing a series of standards at different concentrations. globalresearchonline.net The relationship between concentration and response is assessed using a linear regression model, and the correlation coefficient (r²) is calculated. For bioanalytical methods, an r² value of 0.99 or greater is generally considered evidence of good linearity. impactfactor.org For example, a UPLC-MS/MS method for this compound demonstrated a linear range of 20–400 ng/mL with an average correlation coefficient of 0.999. impactfactor.org

Computational Chemistry and Structural Predictions

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure, molecular geometry, and reactivity of compounds like Tetrahydrofuryluracil and its active metabolite, 5-FU. researchgate.netresearchgate.net

These calculations can determine a molecule's optimized geometry, charge distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For instance, DFT studies on 5-FU have been used to calculate its adsorption energy on various nanomaterials for potential drug delivery systems, revealing that interactions are thermodynamically favorable. nih.govrsc.org Such calculations often involve basis sets like B3LYP/6–311G to achieve accurate theoretical measurements. researchgate.net The initial coordinates for these calculations can be derived from experimental data, such as the known crystal structure of Tetrahydrofuranyluracil. rsc.org

Table 1: Exemplary Electronic Properties Calculated for Uracil (B121893) Analogs using DFT Note: This table presents typical data obtained from quantum chemical calculations for illustrative purposes.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| 5-Fluorouracil (B62378) | B3LYP/6-31G | -7.15 | -1.23 | 5.92 | 3.89 |

| Uracil | B3LYP/6-31G | -6.89 | -0.98 | 5.91 | 4.12 |

| Thymine | B3LYP/6-31G* | -6.75 | -0.85 | 5.90 | 4.05 |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. arxiv.org This technique allows researchers to observe how a ligand, such as this compound or its active form 5-FU, interacts with a biological target, like an enzyme or a nucleic acid. youtube.com MD simulations provide detailed, atomistic insights into binding events, conformational changes, and the stability of the resulting complex. nih.gov

The simulation process begins with the 3D coordinates of the interacting molecules, often obtained from experimental structures or homology modeling. The system is then solvated in a water box (e.g., using the TIP3P water model) and neutralized with ions to mimic physiological conditions. nih.gov A force field, such as OPLS 2005, is applied to describe the interatomic forces. nih.gov The simulation then calculates the trajectory of every atom over a set period, which can range from nanoseconds to microseconds, revealing stable hydrogen bonds and other key interactions that mediate binding. arxiv.org Studies have used MD simulations to investigate the interaction of Tegafur (B1684496) with drug delivery systems like graphene oxide and to analyze the binding stability of 5-FU analogs within protein active sites. arxiv.orgdovepress.com

Table 2: Representative Data from a Molecular Dynamics Simulation of a Ligand-Protein Complex Note: This table illustrates the type of interaction data that can be extracted from MD simulation trajectories.

| Ligand | Protein Target | Simulation Time (ns) | Key Interacting Residues | Average RMSD (Å) | Primary Interaction Types |

|---|---|---|---|---|---|

| 5-Fluorouracil | Thymidylate Synthase | 100 | Arg50, Asn112, Gln218 | 1.8 | Hydrogen Bonding, Hydrophobic |

| Tegafur | CYP2A6 | 150 | Phe111, Asn297, Ser369 | 2.1 | Hydrogen Bonding, van der Waals |

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) modeling is a core concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. nih.gov For derivatives of this compound, SAR studies aim to identify which molecular features are essential for its prodrug function and the subsequent activity of 5-FU. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that link chemical properties (descriptors) to activity. researchgate.netnih.gov

SAR studies on 5-FU derivatives have shown that the nature and position of substituents on the uracil ring significantly impact anticancer activity. tandfonline.comgpatindia.com For example, adding electron-withdrawing groups at the 5-position can enhance the activity. gpatindia.com Similarly, modifications that affect the molecule's lipophilicity or steric profile can alter its ability to cross cell membranes and interact with its target enzyme, thymidylate synthase. gpatindia.com QSAR models for 5-FU analogs often use descriptors such as molecular weight, dielectric energy, and atom counts to build predictive regression models (e.g., r² > 0.9) that can guide the design of new, more potent derivatives. nih.govscispace.com

Table 3: Structure-Activity Relationship Insights for Uracil Derivatives Note: This table summarizes general SAR principles observed in studies of 5-FU analogs.

| Position of Substitution | Type of Group | Effect on Anticancer Activity | Rationale |

|---|---|---|---|

| N1 (Uracil Ring) | Bulky/Lipophilic (e.g., Tetrahydrofuryl) | Creates prodrug; may improve pharmacokinetics | Masks the active drug, facilitating absorption and distribution. |

| C5 (Uracil Ring) | Electron-withdrawing (e.g., -F, -CF3) | Increases | Enhances the inhibition of the target enzyme, thymidylate synthase. tandfonline.com |

| C4 (Uracil Ring) | Thio-substitution (-SH) | Increases | Alters electronic properties and potential interactions with the target. gpatindia.com |

| N1 (Uracil Ring) | Aryl or Sulfonyl Groups | Variable; depends on aryl substituents | Electron-withdrawing groups on the aryl ring can enhance activity. tandfonline.com |

Predictive Models for Metabolic Pathways

Computational models are increasingly used to predict the metabolic fate of drug candidates, helping to identify potential active metabolites and avoid unexpected toxicity. news-medical.net For this compound (Tegafur), its primary metabolic pathway is well-established: it is a prodrug that is converted to the active molecule, 5-fluorouracil. nih.govnih.gov This bioactivation is mainly catalyzed by the liver enzyme Cytochrome P450 2A6 (CYP2A6). nih.gov

Predictive in silico tools can model this process. Mechanistic models can predict the most likely sites of metabolism on a molecule by calculating the reactivity of each atom. news-medical.net For Tegafur, such models would identify the tetrahydrofuran (B95107) ring as susceptible to oxidation by CYP enzymes. Pharmacokinetic/pharmacodynamic (PK/PD) models are also used to simulate the time course of drug and metabolite concentrations in the body and predict the resulting therapeutic effect. nih.goviiarjournals.org These computational models can integrate factors like enzyme expression levels (e.g., CYP2A6 genetic variants) to personalize predictions of drug exposure and response. nih.gov

Table 4: In Silico Prediction of Metabolic Fate for this compound Note: This table outlines the computationally predictable stages of this compound metabolism.

| Metabolic Step | Metabolizing Enzyme (Predicted/Known) | Resulting Product | Computational Model Type | Predicted Outcome |

|---|---|---|---|---|

| Phase I: Bioactivation | CYP2A6 nih.gov | 5'-Hydroxytegafur / 5-Fluorouracil (5-FU) | Site of Metabolism Prediction; Docking | Hydroxylation on the furan (B31954) ring leading to ring-opening and release of 5-FU. |

| Phase I: Catabolism of 5-FU | Dihydropyrimidine (B8664642) Dehydrogenase (DPD) nih.gov | Dihydrofluorouracil (DHFU) | Metabolic Pathway Prediction | Reduction of the uracil ring, leading to inactivation. |

| Phase I: Further Catabolism | Not Applicable | α-Fluoro-β-alanine | Metabolic Pathway Prediction | Breakdown of DHFU into smaller, excretable molecules. nih.gov |

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The current synthesis of Tetrahydrofuryluracil, while effective, presents opportunities for improvement in terms of efficiency, cost, and environmental impact. Future research is expected to focus on developing innovative synthetic strategies. The exploration of green chemistry principles, such as the use of non-toxic solvents and catalysts, could lead to more sustainable production methods. Furthermore, the development of stereoselective synthesis routes is of particular interest. This compound is a chiral molecule administered as a racemic mixture of R- and S-enantiomers, which are metabolized differently. nih.gov Crafting pathways that yield specific enantiomers could lead to therapies with improved efficacy and different metabolic profiles. Research into chemoenzymatic methods, which combine chemical and enzymatic steps, may also offer novel routes to producing enantiomerically pure forms of the compound.

Advanced Understanding of Enzymatic Regulation

The conversion of this compound to the active cytotoxic agent 5-FU is a critical step in its mechanism of action. This bioactivation is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govresearchgate.netresearchgate.net Specifically, CYP2A6 has been identified as the principal enzyme responsible for this process in human liver microsomes. nih.govnih.gov

Key research findings indicate:

The formation of 5-FU from this compound in human liver microsomes demonstrates biphase kinetics. nih.gov

A strong correlation exists between 5-FU formation and coumarin (B35378) 7-hydroxylation, a marker for CYP2A6 activity. nih.gov

Inhibition studies with a specific substrate of CYP2A6 and anti-CYP2A6 antibodies have shown a 90% reduction in 5-FU formation. nih.gov

There is significant enantioselectivity in the metabolism, with CYP2A6 showing the highest activity for the 5-FU formation from the R-enantiomer of this compound (R-FT). nih.gov

| Enzyme/Process | Role in Metabolism | Key Findings | Research Gap |

|---|---|---|---|

| Cytochrome P450 2A6 (CYP2A6) | Primary enzyme for bioactivation to 5-FU in liver microsomes. nih.govnih.gov | Exhibits high affinity and significant correlation with 5-FU formation; shows enantioselectivity, favoring the R-enantiomer. nih.govnih.gov | The precise contribution to in vivo 5-FU levels is unclear. nih.gov |

| Thymidine (B127349) Phosphorylase (TPase) | Catalyzes hydrolytic cleavage at the N1-C2′ bond. nih.gov | Contributes to the conversion to 5-FU. nih.gov | Relative importance compared to CYP-mediated pathways needs further elucidation. |

| Spontaneous Degradation | Non-enzymatic conversion to 5-FU. nih.gov | Contributes to the overall pool of 5-FU. nih.gov | Quantification of its role in vivo is needed. |

High-Throughput Screening for New Molecular Interactions

High-throughput screening (HTS) offers a powerful platform for identifying novel molecular interactions that could modulate the activity of this compound. stanford.edustanford.edu Future research can leverage HTS to screen vast libraries of small molecules to discover compounds that either enhance the enzymatic conversion of this compound to 5-FU or inhibit its degradation. This could lead to the development of novel combination therapies.

Moreover, HTS can be employed to identify new molecular targets for this compound or its metabolites beyond the well-established inhibition of thymidylate synthase. medium.comnih.gov This could uncover previously unknown mechanisms of action and potentially expand the therapeutic applications of the drug. The development of 3D cell culture systems, or tumoroids, for HTS platforms can provide more clinically relevant data on chemotherapeutic responses. nih.gov

Development of Enhanced Analytical Strategies

The ability to accurately and rapidly quantify this compound and its metabolites, including 5-FU and uracil (B121893), in biological samples is crucial for therapeutic drug monitoring and pharmacokinetic studies. wiley.com While existing analytical methods can be lengthy, recent advancements have led to the development of more sensitive and high-throughput techniques. wiley.com

Future efforts will likely focus on refining these methods further. The goal is to create even more rapid, cost-effective, and minimally invasive analytical strategies. Innovations in mass spectrometry and chromatography, such as hydrophilic interaction liquid chromatography (HILIC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), are at the forefront of this development. nih.govnih.govresearchgate.net These advanced methods allow for the simultaneous quantification of multiple analytes from small sample volumes, such as tears or plasma. nih.govnih.gov

| Technique | Analytes Measured | Sample Matrix | Key Advantages |

|---|---|---|---|

| HILIC/Tandem Mass Spectrometry | This compound, 5-Fluorouracil (B62378) nih.gov | Tears, Plasma nih.gov | High-throughput, reproducible, requires small sample volume. nih.gov |

| UPLC-MS/MS | This compound, 5-Fluorouracil, Uracil nih.govresearchgate.net | Plasma nih.govresearchgate.net | Sensitive, specific, allows simultaneous quantification of prodrug, active drug, and modulating agent. nih.gov |

| Indirect Competitive ELISA | This compound rsc.org | Plasma rsc.org | High-throughput, sensitive, accurate for therapeutic drug monitoring. rsc.org |

Application of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize many aspects of drug discovery and development, including research on this compound. medium.comyoutube.com These computational tools can analyze vast and complex datasets to uncover hidden patterns, predict biological activities, and optimize research processes. frontiersin.orgfrontiersin.org

Potential applications in this compound research include:

Predictive Modeling: ML algorithms can be trained to predict drug-protein interactions, helping to identify new targets or off-target effects. frontiersin.org They can also forecast the pharmacokinetic and pharmacodynamic properties of novel this compound analogs, accelerating the lead optimization process.

Personalized Medicine: AI can integrate diverse data types, including genomics, proteomics, and clinical data, to predict a patient's response to this compound therapy. stanford.edunih.gov For instance, ML models have been developed to analyze phenotypical manifestations of fluoropyrimidine toxicity to estimate the likelihood of a patient having a dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency, a genetic condition affecting drug metabolism. nih.govresearchgate.net

Clinical Trial Optimization: AI can enhance the design and efficiency of clinical trials by identifying ideal patient cohorts and predicting trial outcomes. nih.gov This can accelerate the validation of new therapeutic strategies involving this compound.

Image Analysis: In oncology, deep learning models are being developed to analyze medical images, such as CT scans, to predict tumor response to chemotherapy regimens that include agents like this compound. bmj.com

The integration of AI and ML into this compound research holds the promise of accelerating the discovery of more effective and personalized cancer treatments.

Q & A

Q. Basic Research Focus

- Dose range identification : Conduct preliminary toxicity screens (e.g., MTT assays) to define the IC and LD values .

- Time-course experiments : Track effects across multiple time points to distinguish acute vs. chronic responses .

- Standardization : Use validated cell lines or animal models and report all experimental parameters (e.g., administration route, solvent used) .

What strategies are effective for resolving discrepancies in this compound’s reported pharmacokinetic properties?

Q. Advanced Research Focus

- Comparative pharmacokinetic modeling : Use software like NONMEM to simulate absorption, distribution, metabolism, and excretion (ADME) across studies .

- Tracer studies : Isotope-labeled this compound can clarify metabolic turnover rates in different tissues .

- Replicate outlier experiments : Repeat studies with conflicting results under identical conditions to isolate methodological flaws .

How can researchers ensure ethical and rigorous experimental design in this compound studies?

Q. Methodological Guidance

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- Peer review protocols : Pre-register study designs on platforms like Open Science Framework to mitigate bias .

- Data transparency : Share raw datasets and analytical code publicly to enable independent verification .

What analytical frameworks are recommended for interpreting conflicting toxicity data on this compound?

Q. Advanced Research Focus

- Weight-of-evidence approach : Combine in silico predictions (e.g., QSAR models), in vitro assays, and in vivo data to assess risk .

- Adverse outcome pathways (AOPs) : Map molecular initiating events to organ-level toxicity to identify critical data gaps .

- Sensitivity analysis : Quantify how uncertainties in input parameters (e.g., exposure levels) affect toxicity conclusions .

Retrosynthesis Analysis